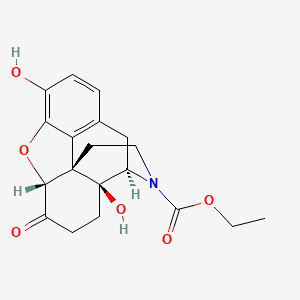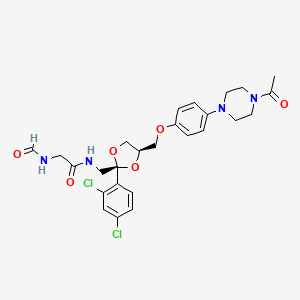
Ketoconazole-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketoconazole-N-methylformamide is a compound that combines the antifungal properties of ketoconazole with the solvent properties of N-methylformamide. Ketoconazole is a well-known antifungal agent used to treat various fungal infections, while N-methylformamide is an organic compound used as a reagent in organic synthesis and as a highly polar solvent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole-N-methylformamide involves the reaction of ketoconazole with N-methylformamide. Ketoconazole can be synthesized through a multi-step process involving the reaction of imidazole with various reagents to form the final product . N-methylformamide is typically prepared by reacting methylamine with methyl formate or through transamidation involving formamide .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of both ketoconazole and N-methylformamide, followed by their combination under controlled conditions to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Ketoconazole-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by OH radicals, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like OH radicals and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of methylisocyanate and other related compounds .
科学的研究の応用
Ketoconazole-N-methylformamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on fungal cell membranes and its ability to inhibit fungal growth.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Ketoconazole-N-methylformamide involves the inhibition of ergosterol synthesis in fungal cell membranes. Ketoconazole interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in increased fungal cellular permeability and inhibition of fungal growth .
類似化合物との比較
Similar Compounds
Fluconazole: Another antifungal agent that inhibits ergosterol synthesis but has a different chemical structure.
Itraconazole: Similar to ketoconazole but with a broader spectrum of activity and better absorption.
Voriconazole: A triazole antifungal with improved efficacy and safety profile compared to ketoconazole.
Uniqueness
Ketoconazole-N-methylformamide is unique due to its combination of antifungal and solvent properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C26H30Cl2N4O6 |
|---|---|
分子量 |
565.4 g/mol |
IUPAC名 |
N-[[(2S,4R)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-formamidoacetamide |
InChI |
InChI=1S/C26H30Cl2N4O6/c1-18(34)31-8-10-32(11-9-31)20-3-5-21(6-4-20)36-14-22-15-37-26(38-22,16-30-25(35)13-29-17-33)23-7-2-19(27)12-24(23)28/h2-7,12,17,22H,8-11,13-16H2,1H3,(H,29,33)(H,30,35)/t22-,26-/m1/s1 |
InChIキー |
XRVDJJPAVOFCOR-ATIYNZHBSA-N |
異性体SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


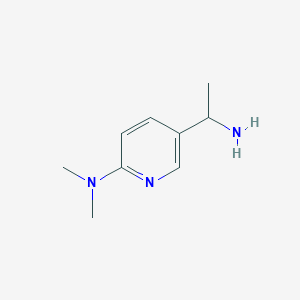
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
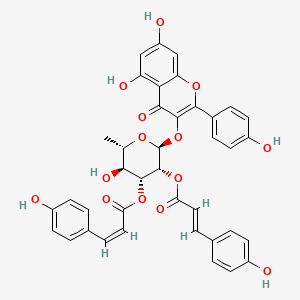
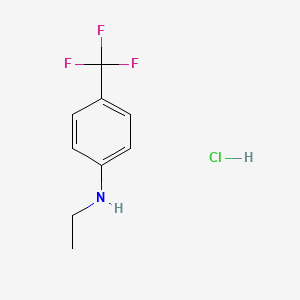
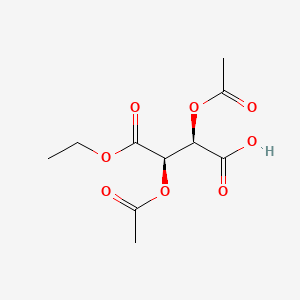
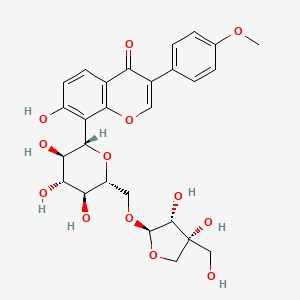
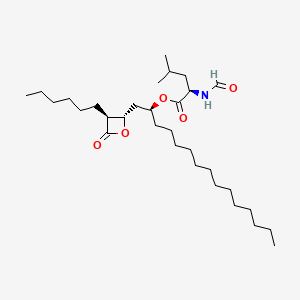
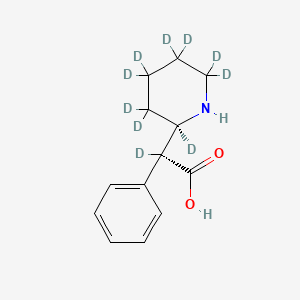
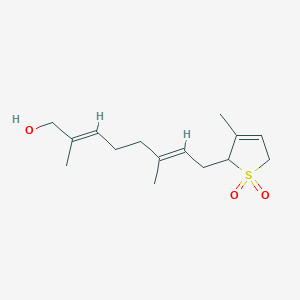
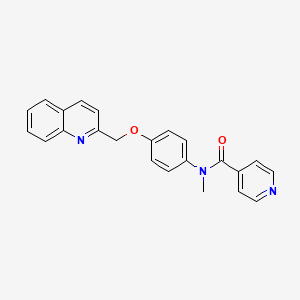
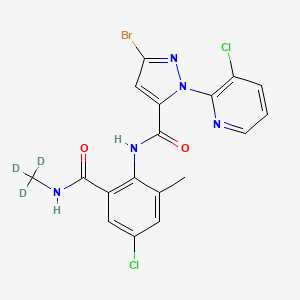
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
